3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-
Overview
Description
3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-: is a heterocyclic compound with the molecular formula C₄H₆N₂S. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with α,β-unsaturated carbonyl compounds . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pyrazole derivatives, which are of interest due to their diverse biological activities .
Biology and Medicine: This compound has potential applications in medicinal chemistry. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological activities of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- and its derivatives .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is not fully understood. it is believed to interact with various molecular targets through its thione group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- 2,4-Dihydro-3H-pyrazole-3-thione
- 1-Methyl-2-phenyl-1,2-dihydro-pyrazole-3-thione
- 4-Bromo-1,2,5-trimethyl-1,2-dihydro-pyrazole-3-thione
Comparison: Compared to these similar compounds, 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methyl group at the 1-position can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
2-methyl-1H-pyrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUJDOZMFZIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229578 | |
Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79208-64-3 | |
Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079208643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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